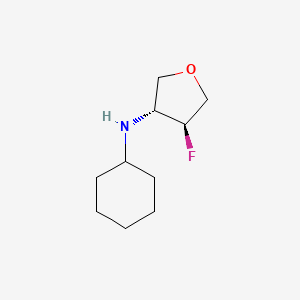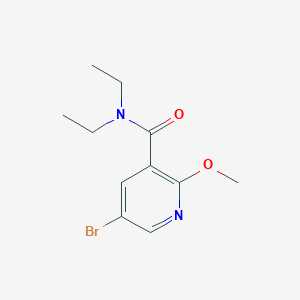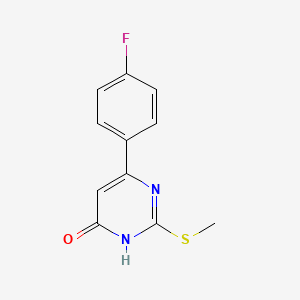amino}propanenitrile CAS No. 1867343-70-1](/img/structure/B1485932.png)
3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile
説明
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C8H15N3O. The InChI code for this compound is 1S/C16H20N6O/c1-11-5-8-22 (14 (23)3-6-17)9-13 (11)21 (2)16-12-4-7-18-15 (12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3, (H,18,19,20)/t11-,13+/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.22 g/mol. It is a solid at room temperature . The storage temperature for this compound is under -20°C in a sealed, dry environment .科学的研究の応用
Protein Kinase Inhibition
This compound has been identified as a potent protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, this compound can be used to regulate various cellular processes, making it valuable in the study and treatment of diseases where protein kinases are dysregulated.
Immunosuppressive Therapy
Due to its role as a kinase inhibitor, it has potential applications in immunosuppressive therapy . It could be used to prevent organ transplant rejection, treat autoimmune diseases like lupus and rheumatoid arthritis, and manage other conditions where immunosuppression is beneficial.
Oncology Research
In cancer research, kinase inhibitors like 3-{(3R,4R)-4-hydroxypyrrolidin-3-ylamino}propanenitrile are used to study tumor growth and metastasis. They can help in developing treatments that target cancer cells’ abnormal growth signals without affecting normal cells .
Neurodegenerative Diseases
This compound’s ability to modulate kinase activity suggests it could be useful in researching neurodegenerative diseases like Alzheimer’s disease . Kinase inhibitors are being studied for their potential to interfere with the disease’s progression by affecting abnormal protein phosphorylation associated with neurodegeneration .
Dermatological Applications
In dermatology, kinase inhibitors can be used to study and treat skin conditions such as psoriasis and atopic dermatitis . By controlling the inflammatory pathways, they can reduce symptoms and improve patients’ quality of life .
Gastrointestinal Disorders
Research into gastrointestinal disorders like ulcerative colitis and Crohn’s disease could benefit from this compound. It may offer a new approach to managing these conditions by targeting specific kinases involved in the inflammatory response .
Hematological Conditions
Lastly, the compound’s immunosuppressive properties make it a candidate for studying blood disorders, particularly certain types of leukemia . It could provide insights into the disease mechanism and contribute to the development of targeted therapies .
特性
IUPAC Name |
3-[[(3R,4R)-4-hydroxypyrrolidin-3-yl]-methylamino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11(4-2-3-9)7-5-10-6-8(7)12/h7-8,10,12H,2,4-6H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAKIMIKPLRFF-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC#N)[C@@H]1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3R,4R)-4-hydroxypyrrolidin-3-yl](methyl)amino}propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485849.png)
![12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1485851.png)


amine](/img/structure/B1485854.png)







![3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B1485870.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B1485871.png)